N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-25-11-9-16(24-25)19(27)26(12-14-6-4-5-10-22-14)20-23-18-13(2)15(21)7-8-17(18)28-20/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMOSYFODNECTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using appropriate reagents.
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole moieties using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties.
Case Study: Antitubercular Activity
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures. The derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential against this pathogen .
Anticancer Properties
The compound has shown potential in anticancer research, particularly against various cancer cell lines.
Cytotoxicity Screening
In cytotoxicity assays performed on human lung (NCI-H460), liver (HepG2), and colon (HCT116) cancer cell lines, several derivatives were found to have moderate to potent cytotoxic activity. The results indicated that modifications in the side chains significantly influenced the cytotoxicity profile .
Structure Activity Relationship (SAR)
The SAR studies revealed that the presence of specific functional groups enhanced the binding affinity to target proteins involved in tumor growth. For instance, compounds with a benzothiazole moiety demonstrated higher cytotoxic effects compared to their counterparts lacking this structure .
Anti-inflammatory Activity
N-(5-chloro-4-methylbenzothiazol-2-yl) derivatives have also been explored for their anti-inflammatory properties.
Summary of Findings
The applications of N-(5-chloro-4-methylbenzothiazol-2-yl)-1-ethyl-N-[pyridin-2-methyl]-1H-pyrazole-3-carboxamide span across several domains in medicinal chemistry:
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a pyrazole-carboxamide backbone with several analogs (Table 1). Key differences lie in the substituents and linked heterocycles:
Key Observations :
- Benzothiazole vs. Aryl Groups : The target’s benzothiazole moiety (electron-deficient due to chloro and methyl groups) contrasts with phenyl or chlorophenyl substituents in analogs (e.g., 3a, ). Benzothiazoles often exhibit enhanced π-stacking and metabolic stability compared to simple aryl groups.
- Pyridine Positioning: The pyridin-2-ylmethyl group in the target differs from the pyridin-3-ylmethyl group in and the pyridin-4-yl group in .
- Carboxamide vs. Carbohydrazide : The target’s carboxamide linker (common in kinase inhibitors) differs from carbohydrazides (e.g., ), which may alter solubility and bioavailability.
Comparative Physicochemical Data :
Analysis :
- Melting Points : Higher melting points (e.g., 181–183°C for 3d ) correlate with increased crystallinity due to halogen substituents. The target’s benzothiazole may similarly elevate its melting point.
- Spectroscopy : The target’s ¹H-NMR would likely show signals for the ethyl group (~1.3–1.5 ppm, triplet) and pyridin-2-yl protons (~8.5–7.2 ppm), distinct from aryl-dominated spectra in .
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, a pyrazole ring, and a pyridine substituent. Its IUPAC name reflects these components:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN4OS
- Molecular Weight : 368.89 g/mol
The compound is expected to exhibit varied solubility and stability properties due to its complex structure.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and pyrazole moieties often display antimicrobial activities. A study on similar compounds showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the benzothiazole ring is believed to enhance the antimicrobial efficacy by interacting with bacterial cell membranes.
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, a series of pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The specific compound under discussion may exhibit similar effects, making it a candidate for further development in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively documented. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Future studies should focus on the specific mechanisms through which this compound exerts its anticancer effects.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . Investigating the specific enzyme interactions for this compound could reveal its therapeutic potential in pain management and anti-inflammatory treatments.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving 2-amino thiophenols.
- Synthesis of Pyrazole Ring : Pyrazoles can be synthesized via hydrazine derivatives reacting with appropriate carbonyl compounds.
- Amidation Reaction : The final step involves coupling the benzothiazole derivative with the pyrazole core using coupling agents like EDCI.
These methods ensure high yields and purity of the final product, essential for biological testing.
Case Study 1: Antimicrobial Activity
A recent study evaluated several pyrazole derivatives against common bacterial strains. Among them, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, a series of pyrazoles were tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages. The most active compounds showed over 80% inhibition at low concentrations, suggesting that modifications to the benzothiazole or pyrazole rings could enhance anti-inflammatory activity .
Q & A
Synthesis & Optimization
Basic Q1: What are the key steps for synthesizing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized? Methodological Answer:
- Core Synthesis : The compound’s heterocyclic framework (benzothiazole, pyrazole, pyridine) requires multi-step alkylation and condensation. A typical approach involves:
- Alkylation : Reacting a pyrazole-3-carboxylic acid derivative with 5-chloro-4-methyl-1,3-benzothiazol-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amide backbone .
- Functionalization : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution using a chloromethylpyridine intermediate in the presence of a polar aprotic solvent (e.g., DMF or DMSO) .
- Optimization :
- Temperature : Room temperature for alkylation minimizes side reactions (e.g., hydrolysis) .
- Solvent Choice : DMF enhances solubility of intermediates, improving yield by 15–20% compared to THF .
- Stoichiometry : A 1.2:1 molar ratio of base (K₂CO₃) to substrate ensures complete deprotonation without excess reagent interference .
Advanced Q2: How can regioselectivity challenges in the alkylation of pyrazole-3-carboxamide derivatives be addressed? Methodological Answer:
- Steric & Electronic Control :
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regiochemistry using ¹H NMR (e.g., distinct shifts for N-ethyl vs. N-pyridinylmethyl groups at δ 4.2–4.5 ppm) .
Structural Characterization
Basic Q3: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and absence of -NH peaks (indicating successful alkylation) .
- LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) and isotopic patterns consistent with Cl atoms .
Advanced Q4: How can conflicting LC-MS and elemental analysis data be resolved when impurities are present? Methodological Answer:
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts (e.g., unreacted amine or hydrolyzed intermediates) .
- Cross-Validation :
Biological Activity Prediction
Basic Q5: What computational tools predict the biological activity of this compound? Methodological Answer:
- PASS Online : Predicts antimicrobial and kinase-inhibitory activity based on structural analogs (e.g., Pa > 0.7 for E. coli inhibition) .
- Molecular Docking :
Advanced Q6: How can discrepancies between in silico predictions and experimental bioassay results be analyzed? Methodological Answer:
- False Positives : Reassess ligand protonation states (e.g., pyridine N may be charged at physiological pH) using tools like Epik .
- Solubility Correction : Adjust docking scores for logP (e.g., if experimental logP > 3.5, prioritize membrane-associated targets) .
Data Analysis & Reproducibility
Advanced Q7: What statistical methods are recommended for analyzing dose-response data in bioactivity assays? Methodological Answer:
- Nonlinear Regression : Fit IC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism) .
- Error Handling : Apply Welch’s t-test for heteroscedastic data; report 95% confidence intervals .
Future Research Directions
Advanced Q8: How can SAR studies be designed to optimize this compound’s bioactivity? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
